Bis(5-Methyl-2-hexyl) Phthalate

Description

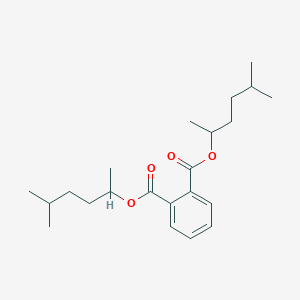

Bis(5-Methyl-2-hexyl) Phthalate is a high-molecular-weight (HMW) phthalate ester with the molecular formula C₂₂H₃₄O₄ and a molecular weight ranging between 362.5–366.5 g/mol . Its structure comprises two 5-methyl-2-hexyl ester groups attached to a benzene dicarboxylate backbone. Key physical properties include a boiling point of 363.6°C, density of 0.995 g/cm³, and flash point of 192.4°C . This compound is used primarily as a plasticizer, though specific industrial applications are less documented compared to more common phthalates like DEHP or DBP. Limited ecotoxicological and regulatory data exist for this compound, necessitating comparisons with structurally similar phthalates.

Properties

Molecular Formula |

C22H34O4 |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

bis(5-methylhexan-2-yl) benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C22H34O4/c1-15(2)11-13-17(5)25-21(23)19-9-7-8-10-20(19)22(24)26-18(6)14-12-16(3)4/h7-10,15-18H,11-14H2,1-6H3 |

InChI Key |

QMGNAIMYJBQARN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(5-Methyl-2-hexyl) Phthalate typically involves the esterification of phthalic anhydride with 5-methyl-2-hexanol in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then neutralized, and the product is purified through distillation under reduced pressure.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is monitored to ensure optimal yield. The product is then subjected to purification processes, including washing with aqueous sodium carbonate, drying, and distillation.

Chemical Reactions Analysis

Types of Reactions: Bis(5-Methyl-2-hexyl) Phthalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phthalic acid and other oxidation products.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce phthalic acid and 5-methyl-2-hexanol.

Substitution: The ester groups in this compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

Oxidation: Phthalic acid and other oxidation products.

Hydrolysis: Phthalic acid and 5-methyl-2-hexanol.

Substitution: Depending on the nucleophile used, various substituted phthalates can be formed.

Scientific Research Applications

Chemistry: Bis(5-Methyl-2-hexyl) Phthalate is used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products. It enhances the mechanical properties of plastics, making them more flexible and durable.

Biology: In biological research, this compound is studied for its potential endocrine-disrupting effects. It is used in experiments to understand its impact on hormonal systems and reproductive health.

Medicine: The compound is investigated for its potential toxicological effects and its role in medical devices. Research focuses on its leaching behavior from medical equipment and its impact on human health.

Industry: this compound is widely used in the manufacturing of consumer products such as toys, packaging materials, and coatings. Its ability to improve the flexibility and durability of plastics makes it valuable in various industrial applications.

Mechanism of Action

Molecular Targets and Pathways: Bis(5-Methyl-2-hexyl) Phthalate exerts its effects primarily through interaction with the endocrine system. It can mimic or interfere with the action of natural hormones, leading to disruptions in hormonal balance. The compound binds to hormone receptors, altering the normal signaling pathways and affecting gene expression. This can result in various physiological effects, including reproductive and developmental abnormalities.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Bis(5-Methyl-2-hexyl) Phthalate shares structural similarities with other branched HMW phthalates, such as bis(2-ethylhexyl) phthalate (DEHP) and diisodecyl phthalate (DIDP) . Its branched alkyl chains likely influence solubility, volatility, and environmental persistence.

Table 1: Comparative Physicochemical Properties

| Property | This compound | DEHP | DBP | DIBP |

|---|---|---|---|---|

| Molecular Formula | C₂₂H₃₄O₄ | C₂₄H₃₈O₄ | C₁₆H₂₂O₄ | C₁₆H₂₂O₄ |

| Molecular Weight (g/mol) | 362.5–366.5 | 390.56 | 278.34 | 278.34 |

| Boiling Point (°C) | 363.6 | 385 (estimated) | 340 | ~340 |

| Density (g/cm³) | 0.995 | 0.986 | 1.042 | ~1.04 |

| Water Solubility | Low (inferred) | 0.003–0.01 mg/L | 11.2 mg/L | 13.1 mg/L |

| Log Kow | ~8.5 (estimated) | 7.6–9.6 | 4.7 | 4.5 |

Key Observations :

- Branching vs.

- Volatility : Higher molecular weight and branching result in lower volatility than low-molecular-weight (LMW) phthalates (e.g., DBP, DMP) .

Toxicity and Estrogenic Activity

Acute Toxicity :

- DBP : Exhibited higher acute toxicity (LC₅₀ = 0.63 ppm in zebrafish) .

- This compound: No direct data available, but structural analogy suggests lower acute toxicity than LMW phthalates.

Endocrine Disruption :

- DEHP : Demonstrated enhanced estrogenic activity in medaka fish .

- DBP/BBP : Showed significant estrogenic effects at low concentrations .

- This compound: Not tested, but branching may reduce receptor binding compared to DEHP or BBP .

Environmental Prevalence and Health Risks

- DEHP : Dominates indoor dust (median concentration: 361–462 μg/g) and is linked to reproductive and cancer risks in infants .

- DBP/DIBP : High prevalence in dairy products (e.g., 91.82% detection rate in milk) and household dust, with HQ values exceeding safety thresholds .

Table 2: Health Risk Comparison

| Compound | Reproductive Risk (HQ) | Cancer Risk (HQ) |

|---|---|---|

| DEHP | 1.2–2.1 | 3.51–5.22 |

| DBP | 2.62–5.79 | Not significant |

| Bis(5-Methyl-2-hexyl) | Not assessed | Not assessed |

Regulatory Status

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.